molecular formula C14H19N3O B11737068 [(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine

Cat. No.: B11737068
M. Wt: 245.32 g/mol
InChI Key: MRBORRFCOSSTSU-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine is a compound that features a pyrazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated derivatives at the methoxy group.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine is unique due to the combination of the pyrazole ring and the methoxyphenyl group, which provides a distinct set of chemical properties and potential applications. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C14H19N3O/c1-3-17-11-12(9-16-17)8-15-10-13-6-4-5-7-14(13)18-2/h4-7,9,11,15H,3,8,10H2,1-2H3

InChI Key

MRBORRFCOSSTSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=CC=C2OC

Origin of Product

United States

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